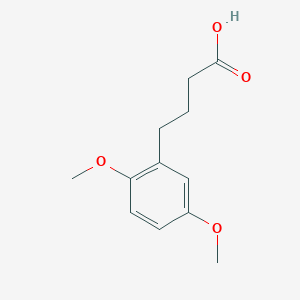

4-(2,5-Dimethoxyphenyl)butanoic acid

Beschreibung

The exact mass of the compound 4-(2,5-Dimethoxyphenyl)butyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 616250. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2,5-Dimethoxyphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-Dimethoxyphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,5-dimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-15-10-6-7-11(16-2)9(8-10)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKKXQVDSWSPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295557 | |

| Record name | 4-(2,5-Dimethoxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-11-0 | |

| Record name | 2,5-Dimethoxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 103058 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1083-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-Dimethoxyphenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1083-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid"

An In-depth Technical Guide to the Synthesis of 4-(2,5-Dimethoxyphenyl)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(2,5-Dimethoxyphenyl)butanoic acid, a key intermediate in the synthesis of various psychoactive compounds and other fine chemicals. The document details a robust and widely employed two-step synthetic strategy, commencing with the Friedel-Crafts acylation of 1,4-dimethoxybenzene followed by the reduction of the resulting ketoacid. Three distinct and effective reduction methodologies—the Clemmensen reduction, the Wolff-Kishner reduction, and catalytic hydrogenation—are critically evaluated and presented with detailed experimental protocols. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into reaction mechanisms, experimental design, and protocol optimization.

Introduction and Strategic Overview

4-(2,5-Dimethoxyphenyl)butanoic acid is a molecule of significant interest, primarily serving as a precursor in the synthesis of 2,5-dimethoxyphenethylamine (2C-H) and its derivatives, a class of compounds extensively studied in medicinal chemistry and pharmacology.[1][2] The reliable and scalable synthesis of this butanoic acid derivative is therefore a critical first step for researchers in this field.

The most logical and industrially viable approach to constructing this molecule involves a two-stage process. This strategy leverages common starting materials and well-understood, high-yielding chemical transformations. The overall synthetic workflow is outlined below.

Caption: Overall Synthetic Workflow.

This guide will first detail the synthesis of the key intermediate, 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid, via Friedel-Crafts acylation. Subsequently, it will provide a comparative analysis and detailed protocols for three distinct methods to reduce the ketone functionality, yielding the final product.

Part I: Friedel-Crafts Acylation for the Ketoacid Intermediate

The foundational step of this synthesis is the formation of a carbon-carbon bond between the aromatic ring of 1,4-dimethoxybenzene and the succinic anhydride acylating agent. The Friedel-Crafts acylation is the classic and most effective method for this transformation.[3][4]

Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), activates the succinic anhydride, generating a highly electrophilic acylium ion. The electron-rich 1,4-dimethoxybenzene ring, activated by its two methoxy groups, then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores aromaticity and yields the ketoacid product after acidic workup.[3]

The two methoxy groups are ortho, para-directing; however, acylation occurs predominantly at the position ortho to one methoxy group and meta to the other, due to steric hindrance between the incoming acyl group and the methoxy groups.

Experimental Protocol: Synthesis of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Materials:

-

1,4-Dimethoxybenzene

-

Succinic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Water

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a powder addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add 1,4-dimethoxybenzene (1.0 eq) and anhydrous dichloromethane. Stir until all the solid has dissolved.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq) via the powder addition funnel. The mixture will become viscous and may change color.

-

Once the AlCl₃ addition is complete, add succinic anhydride (1.05 eq) portion-wise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Upon completion (monitored by TLC), slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Stir the resulting mixture vigorously for 30 minutes to ensure complete hydrolysis of the aluminum complexes.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford pure 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid as a solid.

Part II: Reduction of the Ketoacid Intermediate

The reduction of the aryl ketone in 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid to a methylene group (CH₂) is the final and critical step. The choice of reduction method depends on the available equipment, safety considerations, and the scale of the reaction. Each method has distinct advantages and disadvantages.

Caption: Comparison of Reduction Pathways.

Method A: Clemmensen Reduction

This classic reaction is highly effective for reducing aryl-alkyl ketones that are stable to strongly acidic conditions.[5][6]

-

Causality & Insights: The reaction occurs on the surface of a zinc amalgam.[7][8] While the precise mechanism is still debated, it is thought to involve organozinc intermediates.[5] It is particularly advantageous as it is a one-pot procedure that directly converts the ketone to an alkane without isolating alcohol intermediates. The substrate must be tolerant of hot, concentrated hydrochloric acid.[7]

-

Experimental Protocol:

-

Preparation of Zinc Amalgam: In a fume hood, activate zinc dust by briefly stirring it with a dilute HCl solution. Decant the acid, wash with water, then stir with a 5% mercury(II) chloride solution for 5 minutes. Decant the solution and wash the resulting amalgam sequentially with water, ethanol, and ether.

-

In a round-bottom flask fitted with a reflux condenser, place the freshly prepared zinc amalgam, concentrated HCl, toluene, and the ketoacid intermediate.

-

Heat the mixture to a vigorous reflux with stirring. Over the course of 5-6 hours, add additional portions of concentrated HCl to maintain the acidic conditions.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.

-

Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization.

-

Method B: Wolff-Kishner Reduction

The Wolff-Kishner reduction is the method of choice for substrates that are sensitive to strong acids but stable in hot, basic conditions.[9][10][11]

-

Causality & Insights: The reaction proceeds through the initial formation of a hydrazone intermediate by reacting the ketone with hydrazine.[12] In the presence of a strong base (like KOH or potassium tert-butoxide) at high temperatures, the hydrazone is deprotonated. A subsequent series of proton transfers and the irreversible expulsion of nitrogen gas (N₂) drives the reaction to completion, forming a carbanion that is protonated by the solvent.[10][13] The Huang-Minlon modification, which uses a high-boiling solvent like ethylene glycol, allows the reaction to be performed conveniently in one pot at atmospheric pressure.[10]

-

Experimental Protocol (Huang-Minlon Modification):

-

To a round-bottom flask equipped with a reflux condenser, add the ketoacid, potassium hydroxide (KOH, 4-5 eq), hydrazine hydrate (2-3 eq), and diethylene glycol.

-

Heat the mixture to 130-140 °C for 1-2 hours to facilitate the formation of the hydrazone. Water will distill from the reaction mixture.

-

After the initial period, increase the temperature to 190-200 °C to drive the reduction, allowing water and excess hydrazine to be removed. Maintain this temperature for 3-4 hours, during which vigorous evolution of nitrogen gas will be observed.

-

Cool the reaction mixture and dilute it with water.

-

Acidify the basic solution with cold, dilute HCl until the pH is ~1-2, which will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize from a suitable solvent if necessary.

-

Method C: Catalytic Hydrogenation

This method offers the mildest conditions and is often preferred for its clean reaction profile and simpler workup, provided the necessary equipment is available.[14][15]

-

Causality & Insights: The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) addition across the carbonyl C=O bond. A noble metal catalyst, typically palladium on carbon (Pd/C), facilitates this process.[14] The reaction also reduces the benzylic ketone under these conditions. This method avoids the use of harsh acids or bases and corrosive metals. However, it requires a specialized apparatus for handling hydrogen gas under pressure.

-

Experimental Protocol:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), place the ketoacid intermediate, a suitable solvent (e.g., ethanol or acetic acid), and a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10% by weight).

-

Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Heat the mixture to 40-60 °C and agitate (shake or stir) for 12-24 hours, or until hydrogen uptake ceases.

-

Cool the vessel, carefully vent the hydrogen pressure, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization.

-

Data Summary and Characterization

Comparison of Reduction Methods

| Method | Reagents | Conditions | Pros | Cons |

| Clemmensen | Zn(Hg), conc. HCl | Reflux, 6-8 h | High efficiency for aryl ketones; inexpensive reagents. | Harsh acidic conditions; use of toxic mercury; heterogeneous reaction can be slow. |

| Wolff-Kishner | H₂NNH₂, KOH, Ethylene Glycol | 190-200 °C, 4-6 h | Excellent for acid-sensitive substrates; high yield. | Harsh basic conditions; high temperatures; hydrazine is toxic and carcinogenic. |

| Catalytic Hydrogenation | H₂, 10% Pd/C | 50-100 psi H₂, 40-60 °C, 12-24 h | Mild conditions; clean reaction; easy workup. | Requires specialized pressure equipment; catalyst can be expensive and flammable. |

Physical and Spectroscopic Data of 4-(2,5-Dimethoxyphenyl)butanoic Acid

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₄[16] |

| Molecular Weight | 224.25 g/mol [17] |

| Appearance | White to off-white solid[17] |

| Melting Point | 67-71 °C[17] |

| ¹H NMR (CDCl₃) | δ ~1.95 (quint, 2H), 2.38 (t, 2H), 2.65 (t, 2H), 3.77 (s, 3H), 3.79 (s, 3H), 6.70-6.80 (m, 3H), 11.5 (br s, 1H) |

| ¹³C NMR (CDCl₃) | δ ~26.5, 33.5, 35.0, 55.8, 56.0, 111.5, 112.0, 116.5, 130.0, 151.8, 153.5, 180.0 |

| InChI Key | KDKKXQVDSWSPEE-UHFFFAOYSA-N[17] |

(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.)

Safety Considerations

-

Friedel-Crafts Acylation: Aluminum chloride reacts violently with water and is corrosive. Dichloromethane is a suspected carcinogen. The quenching step with HCl is highly exothermic and releases HCl gas. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Clemmensen Reduction: Concentrated HCl is highly corrosive. Mercury compounds are extremely toxic and require careful handling and disposal.

-

Wolff-Kishner Reduction: Hydrazine is a toxic, corrosive, and suspected carcinogenic substance. The reaction is run at very high temperatures.

-

Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst wet and under an inert atmosphere. Use appropriate pressure-rated equipment.

Conclusion

The synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid is reliably achieved through a two-step sequence involving Friedel-Crafts acylation and subsequent ketone reduction. While the Clemmensen and Wolff-Kishner reductions are classic and effective methods, catalytic hydrogenation represents a milder and often cleaner alternative for laboratories equipped to handle pressurized hydrogen gas. The selection of the optimal reduction pathway should be based on a careful assessment of substrate compatibility, available equipment, and safety protocols.

References

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid. Retrieved from [Link]

-

ChemTalk. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

Allen Institute for AI. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]

-

BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2,3-Dimethoxyphenyl)butanoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4). Retrieved from [Link]

-

Química Organica.org. (n.d.). Wolff–Kishner (Reduction). Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

-

City College of San Francisco. (2009). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Wolff-Kishner reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

-

Stenutz. (n.d.). 4-(2,5-dimethoxyphenyl)butyric acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(3,5-Dimethoxyphenyl)butanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.

-

ResearchGate. (2020). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

-

ResearchGate. (n.d.). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]

-

University of Missouri–Kansas City. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)butanoic acid. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). Hydrogenation Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis. Retrieved from [Link]

-

University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. Retrieved from [Link]

-

MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

-

Wiley Online Library. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010. Retrieved from [Link]

-

The Hive Archive. (n.d.). Successful 2C-B Syntheses. Retrieved from [Link]

-

Weizmann Research Portal. (n.d.). New palladium(O) and platinum(O) 4,4'-diisocyanobiphenyl matrices for heterogeneous catalytic hydrogenation of alkenes and alkynes. Retrieved from [Link]

-

The Hive Archive. (2005). Synthesis of mescaline using Al/Hg reduction. Retrieved from [Link]

-

MDPI. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of Asebogenin and Balsacone A Precursor by a Novel Synthetic Strategy. Retrieved from [Link]

-

National Institutes of Health. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. Retrieved from [Link]

-

Digital Commons @ BAU. (n.d.). palladium (ii)-catalyzed selective reduction of 4'-(phenylethynl)acetophenone in the presence of a formic acid-triethylamine mixture. Retrieved from [Link]

Sources

- 1. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Successful 2C-B Syntheses [chemistry.mdma.ch]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 7. Clemmensen Reduction [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. Wolff–Kishner (Reduction) [quimicaorganica.org]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. Wolff-Kishner Reduction [organic-chemistry.org]

- 12. name-reaction.com [name-reaction.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 15. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PubChemLite - 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4) [pubchemlite.lcsb.uni.lu]

- 17. 4-(2,5-二甲氧基苯基)丁酸 95% | Sigma-Aldrich [sigmaaldrich.com]

"physicochemical properties of 4-(2,5-Dimethoxyphenyl)butanoic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,5-Dimethoxyphenyl)butanoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethoxyphenyl)butanoic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and drug discovery.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as formulation development, analytical method development, and understanding its pharmacokinetic profile. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by established analytical methodologies.

Chemical Identity and Structure

The foundational attributes of 4-(2,5-Dimethoxyphenyl)butanoic acid are summarized below.

| Identifier | Value |

| Chemical Name | 4-(2,5-Dimethoxyphenyl)butanoic acid |

| Synonyms | 4-(2,5-Dimethoxyphenyl)butyric acid |

| CAS Number | 1083-11-0 |

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol [2][3] |

| SMILES String | COc1ccc(OC)c(CCCC(O)=O)c1[2] |

| InChI Key | KDKKXQVDSWSPEE-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2,5-Dimethoxyphenyl)butanoic acid is presented in the following table.

| Property | Value |

| Physical Form | Solid[2] |

| Melting Point | 67-71 °C[2], 69 °C[4] |

| Boiling Point | Not explicitly found, but a related compound, 4-(4-methoxy-2-methyl-phenyl)butanoic acid, has a boiling point of 356.1ºC at 760 mmHg.[5] |

| Solubility | Expected to be soluble in organic solvents and aqueous base.[6][7] |

| pKa | Not explicitly found, but as a carboxylic acid, it is expected to be a weak acid. |

Melting Point

The melting point of a compound is a critical indicator of its purity.[8] For 4-(2,5-Dimethoxyphenyl)butanoic acid, the reported melting point is in the range of 67-71 °C.[2] A sharp melting point range, typically within 1-2°C, suggests a high degree of purity.[8][9] Conversely, a broad melting range can indicate the presence of impurities.[8]

Experimental Protocol: Capillary Melting Point Determination

The melting point of 4-(2,5-Dimethoxyphenyl)butanoic acid can be accurately determined using the capillary method with a melting point apparatus.[8][9][10][11]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[9][11]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[10]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate of 1-2°C per minute near the expected melting point.[8]

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[8][10]

Solubility

The solubility of a compound is a crucial parameter in drug development, influencing its absorption and formulation.[7][12] As a carboxylic acid, 4-(2,5-Dimethoxyphenyl)butanoic acid is expected to exhibit pH-dependent solubility. It is likely to be poorly soluble in water but will show increased solubility in alkaline solutions due to the formation of a soluble carboxylate salt.[6][7][12] Its solubility in various organic solvents should also be determined to aid in purification and analysis.

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to determining the solubility of 4-(2,5-Dimethoxyphenyl)butanoic acid in different solvents provides valuable information about its polarity and functional groups.[12][13][14]

Methodology:

-

Water Solubility: Add approximately 25 mg of the compound to 0.5 mL of deionized water in a test tube.[12] Agitate the mixture and observe for dissolution. Test the pH of the solution with pH paper.[7][12] A pH of 4 or lower would be indicative of a carboxylic acid.[7]

-

Aqueous Base Solubility: For water-insoluble compounds, test the solubility in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO3).[6][12][13] Solubility in both solutions, often with effervescence in NaHCO3, is a strong indication of a carboxylic acid.[6][12]

-

Aqueous Acid Solubility: Test the solubility in 5% hydrochloric acid (HCl).[12][13] Lack of solubility is expected for a carboxylic acid.

-

Organic Solvents: Assess solubility in a range of organic solvents with varying polarities, such as ethanol, methanol, acetone, and dichloromethane.

Acidity Constant (pKa)

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[15][16][18]

Methodology:

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol if the compound's aqueous solubility is low.[15] A concentration of at least 10⁻⁴ M is recommended.[15][18]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[18] The solution's ionic strength is kept constant using a background electrolyte like 0.15 M potassium chloride.[18]

-

Titration: The solution is titrated with a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).[18] The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[15][18] This corresponds to the inflection point of the titration curve.[15][16]

Chromatographic Behavior

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of aromatic carboxylic acids.[17][19][20] The retention behavior of 4-(2,5-Dimethoxyphenyl)butanoic acid in reversed-phase HPLC will be influenced by the pH of the mobile phase.[17]

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful tool for assessing the purity and quantifying the concentration of 4-(2,5-Dimethoxyphenyl)butanoic acid.[17][21]

Methodology:

-

Column: A C18 reversed-phase column is commonly used for the separation of aromatic carboxylic acids.[22]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[17][20]

-

pH Control: The pH of the aqueous component of the mobile phase is crucial. To ensure good peak shape and retention for a carboxylic acid, the pH should be maintained below its pKa (typically around pH 2.5-3) to keep the analyte in its non-ionized, more retained form.[17]

-

Detection: UV detection is suitable for this compound due to the presence of the aromatic ring.[20][21] The detection wavelength should be set at an absorbance maximum for optimal sensitivity.

-

Analysis: The retention time of the compound can be used for qualitative identification, while the peak area can be used for quantitative analysis against a standard curve.

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-(2,5-Dimethoxyphenyl)butanoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the dimethoxyphenyl and butanoic acid moieties.[23][24]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.[23]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, further aiding in structural confirmation.[23]

Synthesis

While this guide focuses on physicochemical properties, a brief mention of a potential synthetic route provides context. A common method for synthesizing 4-phenylbutyric acid derivatives involves the reaction of an aromatic compound with butyrolactone in the presence of a Lewis acid catalyst, followed by neutralization.[25] Another approach could involve the reaction of 2,5-dimethoxyacetophenone with glyoxylic acid.[26]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 4-(2,5-Dimethoxyphenyl)butanoic acid, along with established experimental protocols for their determination. A thorough characterization of these properties is fundamental for any researcher or scientist working with this compound, enabling its effective and reliable use in drug development and other scientific applications.

Visualizations

Workflow for Physicochemical Characterization

Caption: Interrelation of Physicochemical Properties

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid. (n.d.). Mol-Instincts. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved from [Link]

-

Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Carboxylic Acid Unknowns and Titration. (n.d.). Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). ACS Publications. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Retrieved from [Link]

-

Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. (n.d.). PubMed. Retrieved from [Link]

-

4-(2,5-dimethoxyphenyl)butyric acid. (n.d.). Stenutz. Retrieved from [Link]

-

Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central. Retrieved from [Link]

-

How can you determine the solubility of organic compounds?. (2017). Quora. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

4-(2,5-dimethoxyphenyl)-2-ethylbutanoic acid. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

-

4-(2,3-Dimethoxyphenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4). (n.d.). PubChemLite. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

4-(3,4-Dimethoxyphenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. (2020). ResearchGate. Retrieved from [Link]

-

4-(4-methoxy-2-methyl-phenyl)butanoic acid. (n.d.). Chemsrc. Retrieved from [Link]

- EP1404638B1 - Synthesis of 4-phenylbutyric acid. (n.d.). Google Patents.

-

Cas 1453-06-1,4-(2,5-dimethylphenyl)butanoic acid. (n.d.). lookchem. Retrieved from [Link]

-

4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

4-(3,5-Dimethoxyphenyl)butanoic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (n.d.). MDPI. Retrieved from [Link]

-

4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). (n.d.). MDPI. Retrieved from [Link]

-

CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube. Retrieved from [Link]

-

butanoic acid (YMDB01392). (n.d.). Yeast Metabolome Database. Retrieved from [Link]

-

4-(4-Methoxyphenyl)butyric acid, 98%. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Butanoic acid, 4-(2,4-dichlorophenoxy)-. (n.d.). the NIST WebBook. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-(2,5-二甲氧基苯基)丁酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-(2,3-Dimethoxyphenyl)butanoic acid | C12H16O4 | CID 299161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(2,5-dimethoxyphenyl)butyric acid [stenutz.eu]

- 5. CAS#:6307-30-8 | 4-(4-methoxy-2-methyl-phenyl)butanoic acid | Chemsrc [chemsrc.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. quora.com [quora.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. helixchrom.com [helixchrom.com]

- 20. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 21. Relationship between chromatographic properties of aromatic carboxylic acids and their structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid [mdpi.com]

- 24. youtube.com [youtube.com]

- 25. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]

- 26. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 4-(2,5-Dimethoxyphenyl)butanoic Acid (CAS No. 1083-11-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,5-Dimethoxyphenyl)butanoic acid, with the Chemical Abstracts Service (CAS) number 1083-11-0, is a carboxylic acid derivative of a dimethoxy-substituted benzene ring.[1] This compound and its structural analogs are of significant interest to the scientific community, particularly in the field of medicinal chemistry and drug discovery. The presence of the 2,5-dimethoxyphenyl moiety is a key feature in a variety of psychoactive compounds and serotonin receptor ligands. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-(2,5-Dimethoxyphenyl)butanoic acid, offering a valuable resource for researchers engaged in the exploration of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(2,5-Dimethoxyphenyl)butanoic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1083-11-0 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₂H₁₆O₄ | PubChem |

| Molecular Weight | 224.25 g/mol | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Melting Point | 67-71 °C | Sigma-Aldrich[1] |

| Linear Formula | (CH₃O)₂C₆H₃(CH₂)₃CO₂H | Sigma-Aldrich |

| InChI Key | KDKKXQVDSWSPEE-UHFFFAOYSA-N | PubChem |

| SMILES | COc1ccc(OC)c(CCCC(O)=O)c1 | Stenutz |

Synthesis of 4-(2,5-Dimethoxyphenyl)butanoic Acid

The synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid can be efficiently achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This synthetic strategy is a classic approach for the preparation of alkyl-substituted aromatic compounds.[2]

Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

The initial step involves the acylation of 1,4-dimethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces a 4-oxo-butanoic acid chain onto the aromatic ring.

Reaction:

1,4-Dimethoxybenzene + Succinic Anhydride --(AlCl₃)--> 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dimethoxybenzene and a suitable solvent (e.g., nitrobenzene or carbon disulfide).

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride (AlCl₃) in portions while stirring.

-

To this mixture, add succinic anhydride portion-wise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for several hours to ensure complete reaction.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting solid, 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid, is then collected by filtration, washed with water, and can be purified by recrystallization.

Step 2: Clemmensen Reduction of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

The second step involves the reduction of the ketone functional group in 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid to a methylene group. The Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is particularly effective for the reduction of aryl-alkyl ketones.[2]

Reaction:

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid --(Zn(Hg), HCl)--> 4-(2,5-Dimethoxyphenyl)butanoic acid

Experimental Protocol:

-

Prepare amalgamated zinc by treating zinc granules with a solution of mercuric chloride.

-

In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.

-

Heat the mixture under reflux for an extended period. Additional portions of hydrochloric acid may be added during the reaction to maintain a vigorous evolution of hydrogen.

-

After the reaction is complete, cool the mixture. The product, being a solid, will separate from the aqueous layer.

-

Collect the solid product by filtration, wash thoroughly with water to remove any acid, and dry.

-

The crude 4-(2,5-Dimethoxyphenyl)butanoic acid can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

An alternative to the Clemmensen reduction is the Wolff-Kishner reduction, which is performed under basic conditions and may be preferable for substrates sensitive to strong acids.

Synthesis Workflow Diagram:

Caption: Synthetic route to 4-(2,5-Dimethoxyphenyl)butanoic acid.

Characterization of 4-(2,5-Dimethoxyphenyl)butanoic Acid

The identity and purity of the synthesized 4-(2,5-Dimethoxyphenyl)butanoic acid should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the butanoic acid chain. The chemical shifts and splitting patterns will be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbons, the carbons of the alkyl chain, and the carbonyl carbon of the carboxylic acid. The downfield chemical shift of the carbonyl carbon is a particularly indicative feature.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 4-(2,5-Dimethoxyphenyl)butanoic acid is expected to show a molecular ion peak corresponding to its molecular weight (224.25 g/mol ). The fragmentation pattern can provide further structural confirmation.

Characterization Workflow Diagram:

Caption: Workflow for the characterization of the final product.

Potential Biological Significance and Applications

The 2,5-dimethoxyphenyl structural motif is a common feature in a class of psychoactive compounds known as the 2C series of phenethylamines. Many of these compounds are potent agonists or partial agonists of the serotonin 5-HT₂A receptor.[4][5][6] Agonism at this receptor is believed to be responsible for the psychedelic effects of these substances.

While the direct biological activity of 4-(2,5-Dimethoxyphenyl)butanoic acid is not extensively documented in publicly available literature, its structural similarity to known 5-HT₂A receptor ligands suggests that it could serve as a valuable precursor or a tool compound in the development of novel therapeutics targeting the serotonergic system. For instance, the carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to create a library of derivatives for structure-activity relationship (SAR) studies.

Derivatives of 2,5-dimethoxyphenyl compounds are being investigated for their potential in treating a range of psychiatric disorders, including depression, anxiety, and substance abuse disorders.[4][6] Therefore, 4-(2,5-Dimethoxyphenyl)butanoic acid represents a key starting material for the synthesis of novel chemical entities with potential therapeutic applications in neuroscience.

Potential Biological Interaction Pathway:

Caption: Hypothesized signaling pathway for 2,5-dimethoxyphenyl derivatives.

Conclusion

4-(2,5-Dimethoxyphenyl)butanoic acid is a valuable chemical entity with a straightforward and well-established synthetic route. Its structural relationship to known serotonergic ligands makes it a compound of high interest for researchers in medicinal chemistry and pharmacology. This guide has provided a detailed overview of its synthesis, characterization, and potential biological relevance, serving as a foundational resource for its application in the design and development of novel therapeutics.

References

-

Rørs, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

-

Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

-

Hemanth, P., Nistala, P., Nguyen, V. T., Eltit, J. M., Glennon, R. A., & Dukat, M. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 14, 1101290. [Link]

-

Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]

-

Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Semantic Scholar. [Link]

-

Rørs, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]

-

Rørs, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ResearchGate. [Link]

-

Bolzán, A. D. (2025). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. ResearchGate. [Link]

-

Bräse, S., & et al. (n.d.). 4‐Aryl‐Substituted 2,5‐Dimethoxyphenethylamines: Synthesis and Serotonin 5‐HT2A Receptor Affinities. Semantic Scholar. [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

Pearson+. (2024, July 14). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... [Link]

-

World Journal of Pharmaceutical Research. (n.d.). CONVERSION OF CARBONYL FUNCTIONAL GROUP INTO METHYLENE GROUP BY TWO CHEMICAL STALWARTS: CLEMMENSEN REDUCTION & WOLFF– KISHNER REDUCTION. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). [Link]

-

Majumdar, D., & et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

-

PubChemLite. (n.d.). 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4). [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0063947). [Link]

-

SpectraBase. (n.d.). 4-(3,5-Dimethoxyphenyl)butanoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

Stenutz. (n.d.). 4-(2,5-dimethoxyphenyl)butyric acid. [Link]

-

MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

-

Chemical Journal of Chinese Universities. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. 14(10), 1380. [Link]

-

Pearson+. (2024, June 25). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. 4-(2,5-Dimethoxyphenyl)butyric acid 95 1083-11-0 [sigmaaldrich.com]

- 2. wjpr.net [wjpr.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 4-(2,5-Dimethoxyphenyl)butanoic Acid: Predicted Analysis and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(2,5-Dimethoxyphenyl)butanoic acid (C₁₂H₁₆O₄, Mol. Wt.: 224.25 g/mol ) is a substituted aromatic carboxylic acid.[1][2][3] As with many specialized organic molecules used in research and drug development, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. This guide provides a predictive analysis of the spectral data for this compound, grounded in first principles and data from analogous structures. It further outlines the standard methodologies for data acquisition, offering a framework for researchers to validate their own synthesized or procured materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve many organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) is excellent for compounds with exchangeable protons like carboxylic acids.[4][5] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm.[5][6]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show seven distinct signals. The chemical shifts are influenced by the electron-donating methoxy groups on the aromatic ring and the electron-withdrawing carboxylic acid group. Protons on carbons adjacent to the carbonyl group (alpha-protons) are typically shifted downfield to the 2.0-2.5 ppm region.[7] The carboxylic acid proton itself is highly deshielded and appears as a broad singlet at a very downfield chemical shift, often above 10 ppm.[7][8]

Table 1: Predicted ¹H NMR Data for 4-(2,5-Dimethoxyphenyl)butanoic acid

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | Highly deshielded, acidic proton; subject to concentration and solvent effects. |

| Aromatic (Ar-H) | ~6.7 - 6.8 | Multiplet (m) | 3H | Aromatic protons on an electron-rich, substituted ring. |

| Methoxy (-OCH₃) | ~3.75 | Singlet (s) | 3H | Protons on the C2-methoxy group. |

| Methoxy (-OCH₃) | ~3.78 | Singlet (s) | 3H | Protons on the C5-methoxy group, slightly different environment. |

| Ar-CH₂- | ~2.65 | Triplet (t) | 2H | Benzylic protons, deshielded by the aromatic ring. |

| -CH₂-COOH | ~2.40 | Triplet (t) | 2H | Alpha-protons, deshielded by the adjacent carbonyl group. |

| -CH₂-CH₂-CH₂- | ~1.95 | Quintet (quint) | 2H | Beta-protons, split by four adjacent protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The carbonyl carbon of a carboxylic acid is characteristically found in the 160-185 ppm range.[9][10] Carbons bearing electronegative oxygen atoms (aromatic C-O and methoxy -OCH₃) are also significantly deshielded.

Table 2: Predicted ¹³C NMR Data for 4-(2,5-Dimethoxyphenyl)butanoic acid

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C OOH) | ~179 | Typical chemical shift for a carboxylic acid carbonyl carbon.[6][9] |

| Aromatic (C2, C5) | ~153, ~151 | Aromatic carbons directly attached to electron-donating methoxy groups. |

| Aromatic (C1) | ~129 | Quaternary aromatic carbon, deshielded by alkyl substituent. |

| Aromatic (C3, C4, C6) | ~112 - 118 | Aromatic CH carbons on the electron-rich ring. |

| Methoxy (-OC H₃) x 2 | ~56 | Two distinct but similar signals for the methoxy carbons. |

| Ar-C H₂- | ~34 | Benzylic carbon. |

| -C H₂-COOH | ~29 | Alpha-carbon, influenced by the carbonyl group. |

| -CH₂-C H₂-CH₂- | ~26 | Beta-carbon in the alkyl chain. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of 4-(2,5-Dimethoxyphenyl)butanoic acid into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03-0.05% TMS.[5]

-

Dissolution: Cap the tube and invert several times to fully dissolve the sample. A brief period of vortexing or sonication may be used if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard instrument parameters.

NMR Experimental Workflow

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and when the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

Predicted IR Absorption Spectrum

The IR spectrum of 4-(2,5-Dimethoxyphenyl)butanoic acid is expected to be dominated by features from the carboxylic acid, the aromatic ring, and the ether linkages. The most characteristic absorption for a carboxylic acid is an extremely broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding.[9][11][12] The carbonyl (C=O) stretch is also a very strong and sharp absorption.[12]

Table 3: Predicted Major IR Absorptions for 4-(2,5-Dimethoxyphenyl)butanoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |

| 2850 - 3000 | Medium | C-H stretch (Alkyl and Aromatic) |

| 1700 - 1725 | Strong, Sharp | C=O stretch (Carboxylic acid dimer)[9] |

| 1500 - 1600 | Medium | C=C stretch (Aromatic ring) |

| 1200 - 1250 | Strong | C-O stretch (Aryl ether, asymmetric) |

| 1000 - 1050 | Strong | C-O stretch (Aryl ether, symmetric) |

| ~920 | Medium, Broad | O-H bend (Out-of-plane, dimer) |

Standard Protocol for ATR-FTIR Analysis

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background is automatically subtracted from the sample spectrum by the instrument software.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.

IR Experimental Workflow

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Predicted Mass Spectrum and Fragmentation

The molecular ion peak ([M]⁺) for 4-(2,5-Dimethoxyphenyl)butanoic acid is expected at an m/z (mass-to-charge ratio) of 224.[1] The fragmentation pattern will be dictated by the stability of the resulting carbocations. A key fragmentation for many carboxylic acids is the McLafferty rearrangement, which would result in a characteristic neutral loss.[13] The most abundant peak in the spectrum, the base peak, will correspond to the most stable fragment formed.

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z Value | Proposed Fragment Structure/Identity | Rationale |

| 224 | [C₁₂H₁₆O₄]⁺ | Molecular Ion ([M]⁺) |

| 179 | [M - COOH]⁺ | Loss of the carboxyl radical. |

| 151 | [ (CH₃O)₂C₆H₃CH₂ ]⁺ | Benzylic cation, highly stabilized by resonance and methoxy groups. Likely to be the base peak. |

| 136 | [ (CH₃O)₂C₆H₂ ]⁺ | Further fragmentation of the side chain. |

| 60 | [C₂H₄O₂]⁺ | Result of a McLafferty rearrangement.[13] |

Standard Protocol for GC-MS Analysis

Note: For a non-volatile compound like a carboxylic acid, derivatization (e.g., methylation to form the methyl ester) is often required prior to Gas Chromatography (GC) analysis.

-

Sample Preparation: Dissolve a small amount of the sample (or its derivatized form) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

Separation: The sample is vaporized and travels through the GC column, where separation occurs based on boiling point and column affinity.

-

Ionization: As the compound elutes from the column, it enters the MS ion source and is ionized (e.g., by electron impact).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

MS Experimental Workflow

Caption: Workflow for GC-MS analysis.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive analytical profile for the structural confirmation of 4-(2,5-Dimethoxyphenyl)butanoic acid. This guide establishes the expected spectral features: a ¹H NMR spectrum with seven distinct signals including a downfield carboxylic proton; a ¹³C NMR spectrum showing all 10 unique carbons; an IR spectrum characterized by broad O-H and sharp C=O absorptions; and a mass spectrum with a molecular ion at m/z 224 and a probable base peak at m/z 151. By following the outlined protocols and comparing experimental data to these predictions, researchers can confidently verify the identity and integrity of their material, ensuring the reliability of their subsequent scientific endeavors.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

-

Tijjani, A. S., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1227. Available from: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2,3-Dimethoxyphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4). Retrieved from [Link]

-

Stenutz. (n.d.). 4-(2,5-dimethoxyphenyl)butyric acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from [Link]

-

CHEM 2325. (2024). Module 21: Spectroscopy of Carboxylic Acids. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of butanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of butanoic acid. Retrieved from [Link]

-

Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(3,5-Dimethoxyphenyl)butanoic acid. Wiley. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Quora. (2018). How many types of 'NMR' protons are there in butanoic acid? Retrieved from [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NICODOM Ltd. (2012). IS NIR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.5: Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

Sources

- 1. PubChemLite - 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4) [pubchemlite.lcsb.uni.lu]

- 2. 4-(2,5-dimethoxyphenyl)butyric acid [stenutz.eu]

- 3. 4-(2,5-Dimethoxyphenyl)butyric acid 95 1083-11-0 [sigmaaldrich.com]

- 4. NMR 溶劑 [sigmaaldrich.com]

- 5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"biological activity of 4-(2,5-Dimethoxyphenyl)butanoic acid"

An In-depth Technical Guide to the Biological Activity of 4-(2,5-Dimethoxyphenyl)butanoic acid

Executive Summary

This technical guide provides a comprehensive analysis of the predicted biological activity of 4-(2,5-Dimethoxyphenyl)butanoic acid. In the absence of direct experimental data on this specific molecule, this paper leverages established principles of medicinal chemistry and pharmacology to build a robust predictive model of its behavior. Our analysis is grounded in a detailed comparison with its structurally related analogues, the well-characterized 2,5-dimethoxyphenethylamine (2C-x) and 2,5-dimethoxyamphetamine (DOx) families of serotonergic compounds.

The central hypothesis of this guide is that the substitution of the critical primary amine found in psychoactive phenethylamines with a butanoic acid moiety fundamentally alters the molecule's pharmacological profile. We predict that 4-(2,5-Dimethoxyphenyl)butanoic acid will lack significant affinity for and functional activity at the serotonin 5-HT2A receptor, the primary target for classical psychedelics. This is attributed to the loss of the basic amine essential for receptor interaction and a significant increase in polarity, which will likely impede its ability to cross the blood-brain barrier. Furthermore, we explore the compelling possibility that this compound may exist as a metabolite of a parent phenethylamine, a pathway that has been documented for related molecules[1].

This document outlines the necessary experimental workflows, including receptor binding assays, functional activity screens, and in vivo pharmacokinetic studies, that would be required to empirically validate these predictions. The protocols and logical frameworks presented herein are designed to guide researchers and drug development professionals in the systematic evaluation of this and other novel chemical entities.

Physicochemical Characteristics and Synthesis

4-(2,5-Dimethoxyphenyl)butanoic acid is a synthetic compound characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and a butanoic acid chain at position 4.[2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₄ | [2][3] |

| Molecular Weight | 224.25 g/mol | [3] |

| Melting Point | 67-71 °C | [3] |

| Appearance | Solid | [3] |

| SMILES | COc1ccc(OC)c(CCCC(O)=O)c1 | [2][3] |

| InChI Key | KDKKXQVDSWSPEE-UHFFFAOYSA-N | [2][3] |

While a specific synthesis for this exact molecule is not widely published, a plausible route can be inferred from syntheses of similar structures. For instance, the synthesis of 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid involves the reaction of glyoxylic acid with 2,5-dimethoxyacetophenone, suggesting that related precursors could be utilized in a multi-step synthesis to yield the target compound.[4]

Structural Analysis: A Tale of Two Side Chains

The biological activity of the 2,5-dimethoxyphenyl scaffold is critically dependent on the nature of the substituent at the 1-position of the benzene ring. The phenethylamine and amphetamine analogues, such as 2,5-dimethoxy-4-iodoamphetamine (DOI) and 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), are potent agonists of the serotonin 5-HT2A receptor, an activity responsible for their psychedelic effects.[5][6][7] This activity is contingent on an ethylamine side chain.

4-(2,5-Dimethoxyphenyl)butanoic acid replaces this critical pharmacophore with a butanoic acid chain. This seemingly small change has profound implications for its predicted biological activity.

Caption: Structural comparison of a psychoactive phenethylamine and the target compound.

Key Differences and Their Mechanistic Implications:

-

Loss of the Basic Amine: The primary amine of the phenethylamine side chain is protonated at physiological pH. This positively charged group forms a crucial salt bridge with a highly conserved aspartate residue (Asp155) in the third transmembrane domain of the 5-HT2A receptor. This interaction is a primary anchor for the ligand in the binding pocket and is considered essential for agonist activity. The carboxylic acid group of the target compound cannot replicate this interaction.

-

Introduction of an Acidic Moiety: The butanoic acid side chain introduces a polar, acidic functional group. At physiological pH, this group will be deprotonated to form a carboxylate anion, imparting a negative charge and significantly increasing the molecule's overall polarity.

-

Blood-Brain Barrier (BBB) Permeability: The high polarity and charged nature of the carboxylate group are expected to severely limit the molecule's ability to passively diffuse across the lipophilic BBB. In contrast, the parent phenethylamines are sufficiently lipophilic to enter the central nervous system and engage their targets.

Predicted Pharmacodynamics: Investigating Receptor Interaction

Based on the structural analysis, we predict that 4-(2,5-Dimethoxyphenyl)butanoic acid will have low affinity for the 5-HT2A receptor and will not function as an agonist. To empirically test this, a two-stage experimental approach is proposed: first, to determine binding affinity, and second, to measure functional activity.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human serotonin 2A receptor (h5-HT2A). The principle is to measure the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT2A receptor.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO₄ and 0.5 mM EDTA).

-

Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand such as [¹²⁵I]DOI[8], and serial dilutions of 4-(2,5-Dimethoxyphenyl)butanoic acid. Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand, e.g., ketanserin).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol 2: Calcium Mobilization Functional Assay

Should the binding assay reveal any significant affinity, a functional assay is required to determine if the compound acts as an agonist, antagonist, or inverse agonist. The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the h5-HT2A receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 4-(2,5-Dimethoxyphenyl)butanoic acid to the cells. Include a known agonist (e.g., serotonin or DOI) as a positive control and a vehicle control.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR instrument). The increase in fluorescence corresponds to the increase in [Ca²⁺]i.

-

Data Analysis:

-

Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) relative to the positive control.

-

Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a fixed concentration (e.g., the EC₈₀) of the agonist control (serotonin). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Predicted Pharmacokinetics: A Metabolite in Focus

An intriguing aspect of 4-(2,5-Dimethoxyphenyl)butanoic acid is its potential role as a metabolite. The in vivo metabolism of psychoactive phenethylamines can involve deamination of the ethylamine side chain by monoamine oxidase (MAO), followed by oxidation to a carboxylic acid.[1] For example, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified the corresponding phenylacetic acid derivative as a key urinary metabolite.[1]

It is therefore highly plausible that 4-(2,5-Dimethoxyphenyl)butanoic acid is a metabolite of a precursor compound, such as 4-(2,5-dimethoxyphenyl)butanamine.

Caption: Proposed metabolic pathway to 4-(2,5-Dimethoxyphenyl)butanoic acid.

Experimental Protocol 3: In Vivo Pharmacokinetic and Metabolic Study

To investigate both the pharmacokinetic profile of the compound itself and its potential formation from a precursor, an in vivo study in a rodent model is necessary.

Methodology: